2'-Aminouridine

Description

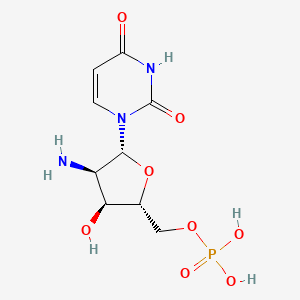

Structure

3D Structure

Properties

CAS No. |

34407-64-2 |

|---|---|

Molecular Formula |

C9H14N3O8P |

Molecular Weight |

323.20 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H14N3O8P/c10-6-7(14)4(3-19-21(16,17)18)20-8(6)12-2-1-5(13)11-9(12)15/h1-2,4,6-8,14H,3,10H2,(H,11,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

OWNKJJAVEHMKCW-XVFCMESISA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)N |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Aminouridine

Stereoselective Synthetic Routes to 2'-Aminouridine

The synthesis of 2'-aminouridine requires precise control of stereochemistry at the sugar moiety to ensure the desired biological activity and structural integrity. Several stereoselective synthetic routes have been established, primarily revolving around the use of key intermediates and optimized reaction conditions.

Preparation from 2,2'-Anhydrouridine (B559692) Derivatives

A classical and effective method for the stereoselective synthesis of 2'-aminouridine involves the use of 2,2'-anhydrouridine derivatives as starting materials. ucla.edu This strategy leverages the fixed configuration of the anhydro bridge to direct the incoming nucleophile to the desired position.

The process typically begins with the reaction of 2,2'-anhydro-1-(β-D-arabinofuranosyl)uracil with a source of azide, such as lithium azide, in a high-boiling solvent like hexamethylphosphoramide (B148902) at elevated temperatures. acs.org This reaction results in the nucleophilic opening of the anhydro ring to yield 2'-azido-2'-deoxyuridine. acs.org The subsequent step involves the catalytic reduction of the 2'-azido group to the corresponding 2'-amino group, commonly achieved through catalytic hydrogenation using a palladium catalyst or reduction with sodium borohydride. acs.org This two-step process from the anhydronucleoside provides a reliable route to 2'-amino-2'-deoxyuridine (B559686). acs.org

An alternative approach involves the intramolecular delivery of a nucleophile tethered to the 3'-hydroxyl group of a 2,2'-anhydrouridine derivative. ucla.edu This method allows for regio- and stereoselective elaboration of the 2'-position under milder reaction conditions compared to traditional nucleophilic opening reactions. ucla.edu For instance, a 3'-hydroxyl-tethered benzyloxyamine can be used to form a 2'-benzyloxyamine derivative, which upon transfer hydrogenolysis, yields the desired 2'-amino-2'-deoxyuridine. ucla.edu

Optimization of 2'-Amino Group Protection Strategies

The reactive nature of the 2'-amino group necessitates the use of protecting groups during oligonucleotide synthesis and other chemical transformations. The choice of the protecting group is critical, as it must be stable during the synthetic steps and easily removable without affecting other functional groups in the molecule.

Several protecting groups have been investigated for the 2'-amino function of 2'-aminouridine. The fluorenylmethoxycarbonyl (Fmoc) group was initially explored due to its base-lability, which is compatible with standard oligonucleotide deprotection conditions. oup.com However, the phosphoramidite (B1245037) derivative of 2'-Fmoc-aminouridine showed instability in the acetonitrile (B52724) solution used during automated synthesis. oup.com

To overcome this limitation, the phthaloyl (Phth) group was introduced as a more stable alternative. The synthesis of 5'-O-dimethoxytrityl-2'-deoxy-2'-phthalimidouridine 3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) was developed, providing a stable monomer for oligonucleotide synthesis. nih.gov Another strategy involves the use of the trifluoroacetyl (TFA) group, which has also been successfully employed for the protection of the 2'-amino group.

More recently, cyanomethoxycarbonyl-based linkers have been designed. nih.gov These protecting groups are stable under the conditions of oligonucleotide synthesis but can be readily functionalized post-synthetically by treatment with primary amines. nih.gov This approach offers greater flexibility for the introduction of various modifications at the 2'-position.

Synthesis of Phosphoramidite Building Blocks for Oligonucleotide Synthesis

The incorporation of 2'-aminouridine into oligonucleotides is achieved through solid-phase synthesis using its corresponding phosphoramidite building block. The synthesis of this key monomer involves a multi-step process that requires careful protection of the various functional groups.

The synthesis typically starts with 2'-aminouridine, where the 2'-amino group is first protected, for example, as a phthalimido derivative. nih.gov The 5'-hydroxyl group is then selectively protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency during oligonucleotide synthesis. Finally, the 3'-hydroxyl group is phosphitylated using an appropriate phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the desired 5'-O-DMT-2'-N-protected-2'-aminouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite. nih.govthermofisher.com

These phosphoramidite monomers, along with those for other standard and modified nucleosides, are then used in an automated DNA/RNA synthesizer to assemble the desired oligonucleotide sequence. thermofisher.comnih.gov The coupling efficiency of the 2'-aminouridine phosphoramidite is a critical parameter, and optimization of the protecting group and coupling conditions is often necessary to achieve high yields of the full-length oligonucleotide. oup.com

Advanced Chemical Modifications and Conjugation

The presence of the 2'-amino group provides a convenient handle for the introduction of a wide array of chemical modifications. These modifications can be used to modulate the structural and functional properties of oligonucleotides or to attach reporter groups and other functionalities.

Synthesis of Aminoacyl and Peptidyl Derivatives of 2'-Aminouridine

The 2'-amino group of 2'-aminouridine can be acylated with amino acids or peptides to create novel nucleoside-peptide conjugates. nih.gov These derivatives are of interest for their potential biological activities and for studying peptide-nucleic acid interactions.

The synthesis of these conjugates typically involves the condensation of 2'-aminouridine with an N-protected amino acid or peptide. nih.govacs.org The N-protection is crucial to prevent self-coupling of the amino acids or peptides. Common protecting groups include the carbobenzyloxy (Cbz) group. nih.govacs.org The coupling reaction can be facilitated by activating the carboxyl group of the amino acid or peptide, for instance, by converting it to a p-nitrophenyl ester. nih.gov After the coupling reaction, the protecting groups are removed to yield the final aminoacyl or peptidyl derivative of 2'-aminouridine. nih.govacs.org For example, 2'-N-glycyl-2'-amino-2'-deoxyuridine has been synthesized and further condensed with other amino acids to form dipeptidyl derivatives. nih.gov

Introduction of Bulky Substituents for Structural and Functional Modulation

A variety of bulky groups have been introduced at the 2'-amino position. For instance, the synthesis of 2'-N-anthracenoyl and 2'-N-pyrenoyl derivatives of 2'-aminouridine has been reported. These aromatic moieties can act as fluorescent probes or intercalating agents. The synthesis involves the acylation of the 2'-amino group with the corresponding acyl chloride or activated ester.

Another approach involves the synthesis of locked nucleic acids (LNAs) with a 2'-amino modification, such as 2'-amino-α-L-LNA. researchgate.net The synthesis of the corresponding phosphoramidite building block is a multi-step process that involves the introduction of a C2'-azido group, Vorbrüggen glycosylation, and careful selection of protecting groups to avoid side reactions. researchgate.net The resulting 2'-amino-LNA monomers, when incorporated into oligonucleotides, can significantly increase the thermal stability of duplexes with complementary RNA. researchgate.net

Covalent Attachment of Reporter Groups and Ligands

The strategic placement of a primary amino group at the 2'-position of the uridine (B1682114) sugar moiety provides a versatile chemical handle for the covalent attachment of a wide array of reporter groups and ligands. This functionalization is typically achieved through a post-synthetic modification strategy. In this approach, a 2'-aminouridine phosphoramidite building block is first incorporated at a specific site within an oligonucleotide sequence during automated solid-phase synthesis. nih.govsemanticscholar.org Following synthesis and deprotection, the reactive 2'-amino group is available for conjugation with molecules containing amine-reactive functionalities, allowing for the site-specific labeling of the nucleic acid. researchgate.net This method is crucial for developing sophisticated probes for biological and diagnostic applications.

Fluorescent Labeling Strategies

The 2'-amino group of an incorporated 2'-aminouridine residue serves as an excellent nucleophile for reaction with various classes of fluorescent dyes, enabling precise, site-specific labeling of oligonucleotides. nih.govsemanticscholar.org A common and effective method involves the post-synthetic reaction of the amino-modified oligonucleotide with an amine-reactive dye, such as an N-hydroxysuccinimidyl (NHS) ester or an isothiocyanate derivative. nih.govresearchgate.net This reaction forms a stable amide or thiourea (B124793) bond, respectively, covalently tethering the fluorophore to the sugar backbone of the RNA or DNA strand.

This strategy has been successfully employed to label oligonucleotides with a diverse palette of fluorophores, including Alexa dyes, cyanine (B1664457) (Cy) dyes, and rhodamine derivatives. nih.gov For example, amino-modified RNAs have been effectively conjugated with Alexa 488-NHS ester and Cy5-NHS ester. nih.govresearchgate.net The choice of fluorophore depends on the specific application, considering factors such as photostability, quantum yield, and the desired excitation and emission wavelengths for fluorescence microscopy, FRET studies, or other detection methods. nih.gov The ability to introduce these reporters at internal positions of an oligonucleotide, away from the termini, is a key advantage of using 2'-aminouridine, offering greater flexibility in probe design compared to standard 3'- or 5'-terminal labeling.

Table 1: Examples of Fluorescent Dyes for Labeling 2'-Aminouridine This table is interactive. Click on the headers to sort.

| Fluorescent Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) |

|---|---|---|---|

| Fluorescein isothiocyanate (FITC) | Isothiocyanate | 495 | 517 |

| Rhodamine B isothiocyanate | Isothiocyanate | 542 | 565 |

| Alexa Fluor 488 | NHS Ester | 490 | 525 |

| Cyanine 5 (Cy5) | NHS Ester | 649 | 670 |

| ATTO 647N | NHS Ester | 646 | 664 |

Pyrene (B120774) and Other Intercalator Functionalizations

Beyond fluorescent reporters, the 2'-amino group is an ideal attachment point for intercalating agents—planar aromatic molecules that can insert themselves between the base pairs of a nucleic acid duplex. This functionalization can dramatically alter the biophysical properties of the oligonucleotide. Pyrene is a prominent example of an intercalator attached to the 2'-position. nih.govnih.gov

When 2'-aminouridine is conformationally constrained, as in 2'-amino-Locked Nucleic Acid (LNA), and functionalized with a pyrene moiety at the N2' position, the resulting oligonucleotide exhibits remarkably enhanced binding affinity for complementary DNA and RNA strands. nih.govnih.gov The incorporation of a single N2'-pyrene-functionalized 2'-amino-α-L-LNA monomer can increase the thermal melting temperature (Tm) of a duplex by up to +19.5°C per modification against a DNA target. nih.govnih.gov This significant stabilization is attributed to the favorable positioning of the pyrene group, which intercalates into the duplex upon hybridization. nih.govresearchgate.net

The effectiveness of this stabilization is highly dependent on the nature of the linker between the sugar and the intercalator. Short linkers generally provide the best results, ensuring precise positioning of the pyrene within the duplex. nih.gov This strategy has been extended to other large polycyclic aromatic hydrocarbons, such as coronene (B32277) and perylene. acs.orgresearchgate.net For instance, oligonucleotides modified with a 2'-amino-LNA conjugated to coronene also show significantly increased thermal stability, with Tm increases of up to 15°C per modification. acs.org These modified nucleosides act as high-affinity probes for DNA and RNA targeting, with applications in diagnostics and nanotechnology. researchgate.netuidaho.edu

Table 2: Examples of 2'-Intercalator Functionalizations and Their Effects This table is interactive. Click on the headers to sort.

| Intercalator | Linker/Moiety | Modified Nucleoside Base | Effect on Tm (per modification vs. DNA) |

|---|---|---|---|

| Pyrene | Carbonyl | 2'-amino-α-L-LNA (T) | Up to +19.5°C |

| Pyrene | Acetyl | 2'-amino-α-L-LNA (T) | ~+16°C |

| Pyrene | Methyl | 2'-N-methyl-2'-aminouridine | Up to +12°C |

| Coronene | Oxobutanoyl | 2'-amino-LNA (T) | Up to +15°C |

Biochemical and Molecular Biological Applications of 2 Aminouridine

Engineering of Nucleic Acid Structures

The ability to synthesize custom DNA and RNA sequences with specific modifications is fundamental to their application in research and medicine. nih.gov 2'-Aminouridine is a key modified nucleoside used in this field.

The incorporation of 2'-aminouridine into synthetic nucleic acid chains is achieved using standard phosphoramidite (B1245037) chemistry on automated synthesizers. nih.gov For this process, a protected form of 2'-aminouridine, typically 5'-O-dimethoxytrityl-2'-deoxy-2'-phthalimidouridine 3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite), is used as a building block. nih.govresearchgate.netoup.com The phthalimido (Pht) group is employed for the protection of the 2'-amino function during synthesis. oup.com This phosphoramidite monomer can be efficiently coupled during standard RNA or DNA synthesis cycles. oup.com Following the assembly of the oligonucleotide chain, the protecting groups, including the phthalimido group on the 2'-amino function, are removed during the final deprotection step to yield the desired 2'-amino-modified oligonucleotide. oup.com This methodology allows for the site-specific insertion of 2'-aminouridine into both RNA and DNA strands. nih.govtrilinkbiotech.com

The introduction of 2'-aminouridine into oligonucleotides significantly alters their biochemical and physical properties, particularly their stability.

Thermal Stability: The presence of a 2'-amino group generally destabilizes nucleic acid duplexes. trilinkbiotech.com Studies have shown that incorporating 2'-amino-2'-deoxyuridine (B559686) into oligodeoxyribonucleotides leads to a decrease in the melting temperature (Tm) of duplexes formed with complementary DNA or RNA strands. researchgate.nettrilinkbiotech.com For instance, the substitution of a single 2'-aminocytidine (a related 2'-amino nucleoside) into an oligonucleotide was found to have a destabilizing effect of 1.2 kcal/mol. oup.com This destabilization occurs in both RNA/RNA and DNA/DNA duplexes. oup.com

Nuclease Resistance: A primary advantage of the 2'-amino modification is the enhanced resistance of the resulting oligonucleotides to degradation by nucleases. horizondiscovery.com The internucleotidic linkages adjacent to 2'-amino-modified nucleosides are resistant to cleavage by various nucleases found in biological fluids like human serum. nih.govresearchgate.netoup.com This increased stability is crucial for in vivo applications of oligonucleotides, such as antisense therapy, where degradation by cellular nucleases is a major obstacle. nih.gov While a single modification provides some protection, multiple successive 2'-amino modifications can significantly enhance resistance to exonuclease activity. neb.com

| Property | Effect of 2'-Aminouridine Incorporation | Rationale / Observation | Reference |

|---|---|---|---|

| Thermal Stability (Tm) | Decreased | The 2'-amino modification destabilizes both RNA/RNA and DNA/DNA duplexes. | trilinkbiotech.com, oup.com |

| Nuclease Resistance | Increased | The modified sugar-phosphate backbone is resistant to enzymatic cleavage, leading to a longer half-life in biological fluids. | horizondiscovery.com, nih.gov, oup.com |

Applications in Catalytic RNA Research

Ribozymes are RNA molecules with catalytic activity, and modifications like 2'-aminouridine are valuable tools for studying their structure-function relationships and improving their therapeutic potential. nih.govresearchgate.net

2'-Aminouridine has been incorporated into ribozymes, such as the hammerhead ribozyme, to investigate the role of specific 2'-hydroxyl groups in catalysis. nih.govresearchgate.netoup.com In the hammerhead ribozyme, certain 2'-hydroxyls are essential for catalytic activity. nih.govresearchgate.net By systematically replacing uridine (B1682114) residues with 2'-aminouridine at specific positions, researchers can probe the structural and functional importance of the original hydroxyl group. For example, in several studies, 2'-aminouridine was incorporated at positions U4 and U7 of the hammerhead ribozyme's catalytic core. nih.govresearchgate.netoup.com These positions are known to be sensitive to modification, and studying the effects of the 2'-amino substitution provides insight into the precise chemical requirements for ribozyme folding and catalysis. oup.com

The primary goals of modifying ribozymes for therapeutic use are to enhance their stability against nucleases while maintaining or improving their catalytic efficiency. oup.com The incorporation of 2'-aminouridine at positions U4 and U7 of the hammerhead ribozyme has been shown to significantly increase nuclease resistance. oup.com Ribozymes containing these modifications exhibit improved stability in human serum compared to their unmodified all-RNA counterparts. nih.govresearchgate.netoup.com

However, the effect on catalytic activity is variable and highly dependent on the specific position of the modification. oup.com While some modifications can be detrimental, careful placement of 2'-amino groups can result in ribozymes that retain near wild-type levels of catalytic activity. nih.govresearchgate.netoup.com This balance between enhanced stability and preserved function makes 2'-aminouridine a valuable modification in the design of catalytically active and nuclease-resistant ribozymes for therapeutic applications. nih.govresearchgate.netoup.com

| Modification Site | Effect on Catalytic Activity | Effect on Nuclease Resistance (in human serum) | Reference |

|---|---|---|---|

| U4 and/or U7 | Variable, can retain near wild-type activity | Significantly increased stability | nih.gov, researchgate.net, oup.com |

Probing Nucleic Acid Interactions and Functions

Beyond conferring stability, the 2'-amino group of 2'-aminouridine serves as a unique chemical probe for investigating the structure and function of nucleic acids. nih.gov The 2'-hydroxyl group in natural RNA is crucial for its structure and catalytic functions, participating in hydrogen bonding and metal ion coordination. nih.gov Replacing it with a 2'-amino group, which has distinct physicochemical properties, allows researchers to dissect these interactions. nih.gov

The 2'-amino group has a pKa of approximately 6.2, meaning it can be protonated under certain conditions, which alters its hydrogen bonding capabilities and allows it to participate in different types of local interactions within an RNA molecule. horizondiscovery.comnih.gov This makes 2'-aminonucleotides useful tools for probing the roles of specific 2'-hydroxyl groups in RNA folding, catalysis, and interaction with other molecules. nih.gov

Furthermore, the 2'-amino group provides a chemoselective site for the covalent attachment of other molecules, such as fluorescent dyes or crosslinking agents. oup.comnih.gov For example, the 2'-amino group of a modified oligonucleotide can react with an isothiocyanate derivative of a dye like rhodamine. oup.com This allows for the site-specific labeling of the sugar-phosphate backbone of RNA or DNA, which is valuable for biophysical studies such as fluorescence resonance energy transfer (FRET) to measure distances within or between biomolecules. oup.com

Investigation of RNA Structure, Folding, and Function

The substitution of the natural 2'-hydroxyl group with a 2'-amino group has been shown to be destabilizing to RNA duplexes. nih.govtrilinkbiotech.com This destabilization is thought to arise from the 2'-amino group's preference for a C2'-endo sugar pucker, which is more characteristic of B-form DNA, rather than the C3'-endo pucker that defines the A-form helix of a typical RNA duplex. oup.com This conformational preference can introduce localized instability within the helix. nih.gov

Thermodynamic studies have quantified this effect. For instance, replacing a standard ribonucleoside with a 2'-aminouridine can lower the melting temperature (Tₘ) of an RNA duplex, indicating reduced thermal stability. nih.gov The extent of this destabilization can be significant, with reports of Tₘ decreases of several degrees Celsius per modification. horizondiscovery.com Research has shown that while an unmodified RNA duplex might have a Tₘ of 45°C, the introduction of a single 2'-amino modification can lower it to 37°C. nih.gov This effect is primarily enthalpic, suggesting that the modification disrupts the favorable stacking and hydrogen-bonding interactions that stabilize the duplex. nih.gov

Table 1: Effect of 2'-Nitrogen Modifications on RNA Duplex Thermal Stability This table provides a comparative view of the melting temperatures (Tₘ) for an RNA duplex with different modifications at the 2'-position, demonstrating the relative stability each modification imparts.

| 2'-Modification | Tₘ (°C) | Relative Stability |

| 2'-Hydroxyl (Unmodified) | 45 | Most Stable |

| 2'-Alkylureido | 40 | Mildly Destabilizing |

| 2'-Amino | 37 | Destabilizing |

| 2'-Alkylamido | 20 | Very Destabilizing |

Data sourced from thermodynamic analyses of modified RNA duplexes. nih.gov

Despite this inherent destabilization, the 2'-amino group's true utility in structural biology comes from its role as a chemical handle for attaching other functional groups, a topic explored in the following sections.

Development of Probes and Sensors for Nucleic Acid Recognition

The 2'-amino group of 2'-aminouridine is a nucleophilic site that can be readily functionalized with various reporter molecules, such as fluorophores and intercalators, without disrupting the Watson-Crick base pairing face of the nucleoside. horizondiscovery.com This has led to the development of sophisticated probes and sensors for detecting and analyzing specific nucleic acid sequences.

A prominent application is the creation of fluorescent probes. By attaching a fluorescent dye like pyrene (B120774) to the 2'-amino position, researchers can create oligonucleotides that signal the presence of a complementary DNA or RNA target. researchgate.netnih.govnih.gov The fluorescence properties of these probes often change predictably upon hybridization. For example, a probe containing 2'-O-(1-pyrenylmethyl)uridine shows a remarkable increase in fluorescence intensity upon binding to a complementary RNA strand, making it a highly sensitive tool for RNA detection. nih.gov

Furthermore, derivatives such as 2'-N-(pyren-1-ylmethyl)-2'-N-methyl-2'-aminouridine have been incorporated into novel "Invader" probes designed for recognizing double-stranded DNA. nih.govnih.gov These probes consist of a short DNA duplex containing intercalator-functionalized nucleotides. The appended pyrene groups are driven to intercalate into the target dsDNA, creating a stable complex that can be used for gene detection and manipulation. nih.gov The strategic placement of these bulky, fluorescent groups via the 2'-amino linker is central to the probe's mechanism. researchgate.netacs.org

Table 2: Examples of 2'-Aminouridine Derivatives Used in Nucleic Acid Probes This table details various functional groups attached to the 2'-position of uridine and their specific roles in creating probes for nucleic acid recognition.

| Derivative Name | Attached Functional Group | Application |

| 2'-N-(Pyren-1-ylmethyl)-2'-N-methyl-2'-aminouridine | Pyrene (Fluorophore/Intercalator) | Component of high-affinity "Invader" probes for dsDNA targeting. nih.govnih.gov |

| 2'-O-(1-Pyrenylmethyl)uridine | Pyrene (Fluorophore) | Highly sensitive fluorescent probe for RNA detection. nih.gov |

| 2'-N-(Pyren-1-ylcarbonyl)-2'-N-methylaminouridine | Pyrene (Fluorophore/Intercalator) | Used in developing functional mimics of high-affinity LNA probes. researchgate.netnih.gov |

| 2'-Amino-butyryl-pyrene-uridine | Pyrene (Fluorophore) | Fluorescent probe for nucleic acid structure and hybridization assays. horizondiscovery.com |

These examples highlight how 2'-aminouridine serves as a modular platform for designing a wide array of sensors, enabling researchers to visualize and quantify nucleic acids in complex biological systems.

Facilitating Crosslinking in Nucleic Acid Studies

Capturing the transient and dynamic interactions between nucleic acids and other molecules, such as proteins or other nucleic acid strands, is a significant challenge in molecular biology. Covalent crosslinking is a powerful technique to "freeze" these interactions for detailed study. The 2'-amino group of 2'-aminouridine provides an ideal anchor point for attaching photoreactive or chemically reactive groups capable of forming such covalent bonds. acs.org

One successful strategy involves attaching a furan (B31954) moiety to the 2'-amino group of uridine via an amide bond. oup.comnih.gov Oligonucleotides containing this furan-modified 2'-aminouridine can be hybridized to a target DNA or RNA strand. Upon activation with an oxidizing agent like N-bromosuccinimide, the stable furan ring is converted into a highly reactive species that rapidly forms an interstrand crosslink with a complementary base, particularly adenine (B156593) or cytosine. oup.comnih.govrsc.org This method is fast, high-yielding, and highly selective, producing a single, stable cross-linked duplex species that can be isolated and analyzed. nih.gov

This approach is invaluable for studying the mechanisms of DNA repair, trapping transcription factor-DNA complexes, and stabilizing nucleic acid structures for therapeutic applications. oup.com By incorporating the crosslinking agent at a specific, predetermined site using the 2'-aminouridine building block, researchers can gain precise structural information about molecular interactions. acs.orgacs.org

Table 3: Crosslinking Applications Utilizing 2'-Aminouridine Derivatives This table summarizes how 2'-aminouridine is functionalized with crosslinking agents to study nucleic acid interactions.

| Attached Crosslinking Moiety | Linker Type | Activation Method | Target and Outcome |

| Furan | Amide | Chemical Oxidation (e.g., N-bromosuccinimide) | Forms a selective and high-yield interstrand crosslink with complementary adenine or cytosine in a target nucleic acid strand. oup.comnih.gov |

| Furan | Ureido | Chemical Oxidation (e.g., N-bromosuccinimide) | Creates a C-selective interstrand crosslink with a complementary cytidine. acs.orgacs.org |

| Alkyl dithiol | Ureido or Amido | Addition of trivalent arsenic compounds | Proposed strategy for reversible crosslinking to trap transient RNA duplexes. nih.gov |

Mechanistic Investigations at the Molecular and Cellular Level Excluding Clinical Outcomes

Impact on Nucleic Acid Duplex and Higher-Order Structure Stability

The introduction of 2'-aminouridine into DNA or RNA strands has a profound effect on the stability and conformation of the resulting duplexes.

Analysis of Thermal Stability in DNA/RNA Duplexes

The presence of a 2'-amino group generally leads to a destabilization of nucleic acid duplexes. trilinkbiotech.comoup.com Studies have shown that the incorporation of 2'-aminocytidines into RNA/RNA duplexes decreases their melting temperature (Tm). oup.com For instance, the Tm of an unmodified RNA/RNA duplex was reported to be 52.5°C, which decreased to 39.9°C with the incorporation of three 2'-aminocytidines. oup.com A similar, even more pronounced, destabilizing effect is observed in DNA/DNA duplexes, where the Tm can be drastically reduced. oup.com The destabilization is also evident in RNA/DNA hybrids. oup.com In contrast, other 2'-modifications like 2'-O-methyl and 2'-fluoro substitutions tend to enhance the thermal stability of duplexes. trilinkbiotech.comidtdna.com For example, a 2'-fluoro modification can increase the Tm of a DNA-DNA duplex by 1.3°C per insertion. trilinkbiotech.com

| Duplex Type | Modification | Change in Thermal Stability (Tm) | Reference |

| RNA/RNA | Three 2'-aminocytidines | Decreased from 52.5°C to 39.9°C | oup.com |

| DNA/DNA | Three 2'-aminocytidines | Decreased from 30.1°C to ~5°C | oup.com |

| DNA/DNA | 2'-amino modification | Destabilizes duplex | trilinkbiotech.com |

| DNA/DNA | 2'-fluoro modification | Increased by 1.3°C per insertion | trilinkbiotech.com |

| RNA Duplex | 2'-amino modification | Less stable than 2'-hydroxyl | oup.com |

Role of Additional Hydrogen Bonding Interactions

The 2'-amino group can participate in hydrogen bonding, which plays a crucial role in the recognition and interaction of nucleic acids with proteins. ias.ac.innih.govnih.gov The amino group can act as a hydrogen bond donor, potentially forming interactions with other parts of the nucleic acid or with amino acid side chains of interacting proteins. ias.ac.innih.gov However, in the context of duplex stability, the formation of intramolecular hydrogen bonds involving the 2'-amino group might contribute to the observed destabilization by favoring conformations that are not optimal for a stable A- or B-form helix. While specific intra-strand hydrogen bonds involving the 2'-amino group are not extensively detailed in the provided context, the general principles of hydrogen bonding in nucleic acids suggest that any additional, non-canonical hydrogen bonds could alter the delicate balance of forces that stabilize the double helix. buffalo.edu

Influence on Sugar Conformation and Helix Geometry

The conformation of the sugar ring, known as sugar pucker, is a critical determinant of nucleic acid helix geometry. glenresearch.comvanderbilt.eduresearchgate.net RNA typically adopts a C3'-endo (North) conformation, leading to an A-form helix, while DNA prefers a C2'-endo (South) conformation, resulting in a B-form helix. glenresearch.comvanderbilt.edu The substituent at the 2'-position significantly influences the preferred sugar pucker. glenresearch.com The introduction of a 2'-amino group can perturb the sugar pucker equilibrium. oup.com This perturbation away from the ideal C3'-endo for RNA or C2'-endo for DNA can lead to a less stable helical structure. oup.com This is a likely reason for the observed decrease in thermal stability of duplexes containing 2'-aminouridine. oup.com The destabilization is observed in both A-form (RNA/RNA) and B-form (DNA/DNA) helices, indicating a general disruptive effect on the canonical helical geometries. oup.com In contrast, modifications like 2'-fluoro can favor the C3'-endo pucker, similar to RNA, and thus stabilize A-form helices. glenresearch.com

Modulation of Enzyme-Nucleic Acid Interactions

The presence of 2'-aminouridine in an oligonucleotide can significantly alter its interaction with various enzymes that process nucleic acids.

Substrate Properties for Polymerases

For a modified nucleotide to be incorporated into a growing nucleic acid chain, it must be recognized as a substrate by a polymerase. 2'-Aminouridine triphosphate has been investigated as a substrate for various polymerases. nih.govmdpi.com Studies with T7 RNA polymerase have shown that 2'-amino-2'-deoxyuridine (B559686) 5'-triphosphate is a substrate for this enzyme. nih.gov In fact, it was found to be a better substrate than the corresponding 2'-fluoro derivative. nih.gov Kinetic analysis has been performed to determine the efficiency of incorporation. nih.gov While full-length transcripts can be synthesized using 2'-aminouridine triphosphate, the process can sometimes be accompanied by the formation of shorter fragments. nih.gov However, for shorter templates, such as those for tRNA genes, full-length products can be obtained with high efficiency. nih.gov The ability of polymerases to accept modified nucleotides is crucial for the synthesis of modified oligonucleotides with desired properties. mdpi.comthermofisher.com

| Enzyme | Substrate | Observation | Reference |

| T7 RNA Polymerase | 2'-amino-2'-deoxyuridine 5'-triphosphate | Is a substrate; better than 2'-fluoro derivative. Can produce full-length transcripts. | nih.gov |

| DNA Polymerases (general) | Modified dNTPs | Substrate properties depend on the polymerase and the modification. | mdpi.com |

Functional Consequences in Cellular Models (In Vitro)

Modulation of Gene Expression Pathways (e.g., RNA interference context for 2'-modified oligonucleotides)

One of the primary motivations for using 2'-modified nucleotides is to increase the nuclease resistance of siRNAs. google.comhorizondiscovery.com Unmodified RNA is highly susceptible to degradation by cellular enzymes, which can limit its effectiveness. The 2'-amino modification on the ribose sugar of uridine (B1682114) provides a steric shield that protects the phosphodiester backbone from nuclease cleavage. horizondiscovery.com This increased stability allows the siRNA to persist longer in the cell, thereby prolonging its gene-silencing effect. nih.gov

Mechanisms of Action in Antiviral or Anticancer Research in vitro (when integrated into functional oligonucleotides or as a specific analog's mechanism, strictly avoiding drug efficacy or clinical data)

In the realm of in vitro antiviral and anticancer research, 2'-aminouridine's mechanism of action is primarily linked to its role as a component of synthetic oligonucleotides or as a nucleoside analog that interferes with viral or cellular processes.

Antiviral Research:

When incorporated into antisense oligonucleotides or siRNAs, 2'-aminouridine contributes to the antiviral effect by enhancing the stability and functional lifespan of the nucleic acid-based therapeutic. horizondiscovery.comnih.gov This allows for sustained targeting of viral RNA. For instance, siRNAs containing 2'-aminouridine can be designed to target the mRNA of essential viral proteins, leading to their degradation through the RNAi pathway and subsequent inhibition of viral replication. assaygenie.com

In some cases, nucleoside analogs containing a modified uridine can act as inhibitors of viral enzymes. For example, certain uridine derivatives have been shown to inhibit the N-glycosylation of viral proteins, a crucial step for the proper folding and function of viral glycoproteins involved in host cell entry. nih.gov By mimicking natural nucleosides, these analogs can be mistakenly incorporated by viral polymerases, leading to the termination of the growing nucleic acid chain or the creation of a non-functional genome. researchhub.com

Anticancer Research:

In the context of in vitro cancer research, oligonucleotides containing 2'-aminouridine are utilized to silence the expression of genes that drive cancer cell proliferation and survival. assaygenie.com For example, siRNAs targeting oncogenes, which are genes that have the potential to cause cancer, can be stabilized with 2'-aminouridine. This leads to a more potent and lasting knockdown of the oncogene's mRNA, resulting in the inhibition of tumor cell growth in culture. assaygenie.com The ability to systematically silence genes with high specificity makes these modified oligonucleotides powerful tools for validating cancer drug targets and understanding the molecular pathways that underpin malignancy. sigmaaldrich.com

The functionalization of the 2'-amino group can also be exploited to attach moieties that enhance the anticancer properties of the oligonucleotide. For example, conjugating a molecule that promotes apoptosis (programmed cell death) to an siRNA targeting a survival gene could create a bifunctional molecule with enhanced potency in cell-based assays.

Table of Research Findings for 2'-Aminouridine Modifications

| Modification Context | Key In Vitro Finding | Mechanism of Action | Reference |

| RNA Interference (RNAi) | Increased nuclease resistance of siRNA. | The 2'-amino group provides steric hindrance, protecting the phosphodiester backbone from enzymatic degradation. | horizondiscovery.com |

| RNAi | Maintained gene silencing activity. | Strategic incorporation allows the modified siRNA to be recognized and utilized by the RISC complex. | google.comresearchgate.net |

| Antiviral (Oligonucleotide) | Inhibition of viral protein synthesis. | Enhanced stability of siRNA targeting viral mRNA leads to its degradation via the RNAi pathway. | assaygenie.com |

| Antiviral (Analog) | Inhibition of viral protein N-glycosylation. | Uridine derivatives can interfere with the modification of viral glycoproteins essential for infectivity. | nih.gov |

| Anticancer (Oligonucleotide) | Silencing of oncogenes. | Stable siRNAs containing 2'-aminouridine effectively target and degrade the mRNA of cancer-promoting genes. | assaygenie.com |

Structural and Biophysical Characterization of 2 Aminouridine and Derivatives

Spectroscopic Techniques

Spectroscopic methods are instrumental in elucidating the structural features and interaction dynamics of 2'-aminouridine and its derivatives at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and pKa Determination

A crucial application of NMR spectroscopy in the study of 2'-aminouridine is the determination of the pKa value of the 2'-amino group. The pKa is a measure of the acidity of a compound and is vital for understanding its pharmacokinetic and pharmacodynamic properties. nih.gov The chemical shifts of nuclei adjacent to the 2'-amino group are sensitive to its protonation state. By monitoring these chemical shifts as a function of pH, a sigmoidal curve is generated, and the inflection point of this curve corresponds to the pKa value. nih.govmnstate.edu This method has been successfully used to determine the pKa values of a wide range of compounds. nih.gov For instance, NMR titration has been employed to determine the pKa values of various drugs, demonstrating the reliability of this technique. mdpi.com The process often involves dissolving the compound in a suitable solvent like D₂O and measuring spectra at different pH (or pD) values. mdpi.com

NMR can also be used to study the secondary effects of the 2'-amino modification on the stability of nucleic acid duplexes. For example, in a study of an 11mer RNA duplex, the imino proton resonances of a 2'-amino-modified RNA were observed to broaden and decrease in intensity at elevated temperatures, indicating instability. oup.com This effect was also noted in neighboring base pairs, highlighting the localized destabilizing effect of the 2'-amino group. oup.com

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Interaction Studies

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques for studying the interactions of 2'-aminouridine and its derivatives with other molecules, particularly in the context of nucleic acid duplexes. biocompare.comresearchgate.net UV-Vis spectroscopy measures the absorption of light by a sample, which can reveal the formation of complexes and changes in molecular structure. sciforschenonline.orgspectroscopyonline.com

These techniques are particularly useful for investigating the binding of intercalating moieties attached to the 2'-position of uridine (B1682114). For example, studies on 2'-O- and 2'-N-intercalator-functionalized uridine derivatives have utilized UV-Vis and fluorescence spectroscopy to demonstrate their DNA-hybridization properties. researchgate.net The interaction between a small molecule and a nucleic acid can lead to changes in the absorption spectrum, providing evidence of binding. spectroscopyonline.com

Fluorescence spectroscopy, which measures the emission of light from a sample, is an even more sensitive technique for studying molecular interactions. sciforschenonline.orgnih.gov It is often used to determine binding parameters, such as binding constants and the number of binding sites. nih.gov When a fluorescently labeled molecule binds to another, its fluorescence properties can change, a phenomenon that can be used to quantify the interaction. For instance, the intrinsic fluorescence of proteins like serum albumin can be quenched upon binding to a drug molecule, providing a means to study the binding event. sciforschenonline.org In the context of 2'-aminouridine derivatives, fluorescence spectroscopy can be employed to monitor the hybridization-induced intercalation of appended aromatic groups into DNA. researchgate.net

Thermodynamic Analysis

The stability of nucleic acid duplexes containing 2'-aminouridine modifications is a critical parameter that influences their potential applications. Thermodynamic analysis provides quantitative data on this stability.

Thermal Denaturation Studies (Tₘ) of Modified Nucleic Acid Duplexes

Thermal denaturation studies, which measure the melting temperature (Tₘ) of a nucleic acid duplex, are a standard method for assessing its thermodynamic stability. The Tₘ is the temperature at which half of the duplex molecules dissociate into single strands. trilinkbiotech.com This is typically monitored by observing the change in UV absorbance at 260 nm as the temperature is increased. oup.com

Studies have shown that the incorporation of a 2'-amino modification can have a destabilizing effect on RNA duplexes. oup.comtrilinkbiotech.com For example, an 11mer RNA duplex containing a 2'-amino modification exhibited a Tₘ of 37°C, which was lower than the Tₘ of the corresponding unmodified 2'-hydroxyl RNA duplex (45°C). oup.com In contrast, a 2'-ureido-modified RNA was found to be less destabilizing, with a Tₘ of 40°C. oup.com

However, the effect of 2'-amino modifications can be highly context-dependent and influenced by other functionalizations. For instance, oligonucleotides containing 2'-amino-LNA (Locked Nucleic Acid) functionalized with galactose units showed a significant increase in thermal affinity towards both complementary DNA and RNA strands. mdpi.com The change in melting temperature (ΔTₘ) was as high as +9.5°C for a DNA/DNA duplex and +20.0°C for a DNA/RNA duplex with three such modifications. mdpi.com Similarly, oligonucleotides modified with certain 2'-N-intercalator-functionalized 2'-N-methyl-2'-aminouridine monomers displayed prominent increases in thermal affinity toward complementary DNA, with an average ΔTₘ per modification of up to +12°C. researchgate.net

| Modification | Duplex Type | Reference Tₘ (°C) | Modified Tₘ (°C) | ΔTₘ (°C) |

| 2'-amino | RNA/RNA | 45 | 37 | -8 |

| 2'-ureido | RNA/RNA | 45 | 40 | -5 |

| 2'-amino-LNA-T (3 units) | DNA/DNA | 29.0 | 38.5 | +9.5 |

| 2'-amino-LNA-T (3 units) | DNA/RNA | 27.0 | 47.0 | +20.0 |

| 2'-N-(pyren-1-ylmethyl)-2'-N-methylaminouridine | DNA/DNA | - | - | up to +12 |

Advanced Structural Characterization (if applicable)

For a more detailed, atomic-level understanding of the structural implications of 2'-aminouridine modifications, advanced techniques like X-ray crystallography are employed.

X-ray Crystallography of 2'-Aminouridine-Containing Oligonucleotides

X-ray crystallography is a powerful experimental technique that determines the precise three-dimensional atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal of a 2'-aminouridine-containing oligonucleotide, researchers can obtain a detailed picture of its atomic arrangement, including bond lengths, angles, and the conformation of the sugar ring. wikipedia.org

While direct crystallographic data for oligonucleotides containing solely 2'-aminouridine is not extensively reported in the provided context, the principles of this technique are well-established for nucleic acids. The derivatization of oligonucleotides with heavy atoms is often necessary for solving the phase problem in X-ray crystallography. In this regard, selenium derivatization at the 2'-position has been successfully used. For instance, the synthesis of 2'-methylseleno uridine and its incorporation into DNA and RNA oligonucleotides has been reported for crystallographic studies. nih.govnih.govglenresearch.com

Computational Studies and Theoretical Modeling of 2 Aminouridine Systems

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com For 2'-Aminouridine, MD simulations provide critical insights into its conformational flexibility, which is essential for its biological function and interaction with enzymes or nucleic acid structures. These simulations can reveal the preferred shapes (conformations) of the molecule in different environments. nih.gov

Research on related 2'-substituted nucleosides has demonstrated that as the electronegativity of the 2'-substituent increases, the population of the N-type conformation also increases. oup.com MD simulations can quantify the populations of these states and the transition rates between them. For instance, simulations of similar modified dinucleosides have been used to estimate transition rates between different stacked and unstacked states, revealing that structural relaxations can occur on a nanosecond timescale. nih.gov

A typical MD simulation of 2'-Aminouridine would involve placing the molecule in a simulated aqueous environment and calculating the forces between atoms to model its dynamic behavior. mdpi.com Analysis of the simulation trajectory allows for the determination of key conformational parameters.

Table 1: Representative Conformational Parameters from a Hypothetical Molecular Dynamics Simulation of 2'-Aminouridine

| Parameter | Description | Typical Finding |

| Sugar Pucker | Describes the conformation of the furanose ring. | Equilibrium between N-type (C3'-endo) and S-type (C2'-endo) states. |

| Glycosidic Torsion Angle (χ) | Defines the orientation of the uracil (B121893) base relative to the sugar ring. | Predominantly adopts the anti conformation. |

| Backbone Torsion Angles | Angles defining the shape of the sugar-phosphate backbone in an oligonucleotide context. | Influenced by the sugar pucker and interactions with neighboring residues. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Fluctuations indicate conformational changes, such as transitions between folded and extended forms. nih.gov |

These simulations provide a detailed picture of the conformational landscape of 2'-Aminouridine, which is fundamental for understanding how it is recognized by polymerases or how it imparts specific structural properties to nucleic acid duplexes. mdpi.comnih.gov

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. wikipedia.org These methods provide valuable data on properties that govern molecular reactivity and interactions. scielo.org.mxnih.gov For 2'-Aminouridine, quantum calculations can elucidate its electronic characteristics, which are directly related to its potential as a catalyst or its role in biological processes. researchgate.net

The core of these calculations involves solving the Schrödinger equation for the molecule, which yields information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mxnih.gov The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. physchemres.org A smaller energy gap suggests that the molecule is more reactive.

Various electronic properties can be derived from the HOMO and LUMO energies:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2). scielo.org.mx

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). scielo.org.mx

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule will undergo a chemical reaction. scielo.org.mx

DFT calculations using specific basis sets, such as B3LYP/6-311++G(d,p), are commonly performed to obtain these properties. scielo.org.mxresearchgate.net The results from such calculations on related molecules demonstrate how these parameters are determined. physchemres.org

Table 2: Hypothetical Electronic Properties of 2'-Aminouridine Calculated via DFT

| Property | Symbol | Definition | Significance |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| Energy Gap | ΔE | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. physchemres.org |

| Electronegativity | χ | χ = -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. scielo.org.mx |

| Chemical Hardness | η | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. scielo.org.mx |

| Chemical Softness | S | S = 1 / η | Reciprocal of hardness, indicates reactivity. scielo.org.mx |

These quantum chemical descriptors are invaluable for predicting the reactive sites of 2'-Aminouridine and for understanding its interaction with other molecules, such as enzyme active sites or metal ions. nih.gov

Structure-Activity Relationship Modeling for Functional Design

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and materials science for understanding how a molecule's chemical structure relates to its biological activity or function. collaborativedrug.comazolifesciences.com For 2'-Aminouridine, SAR modeling is used to guide the design of new derivatives with enhanced or specific properties, such as improved antiviral activity or catalytic efficiency. nih.govmdpi.com

The process involves synthesizing and testing a series of derivatives where specific parts of the 2'-Aminouridine molecule are systematically modified. mdpi.com For example, modifications could be made at the 5-position of the uracil base, the 2'-amino group, or the 5'-hydroxyl group. mdpi.com The goal is to identify which structural features are crucial for the desired activity. nih.gov

Once experimental data are available for a set of compounds, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. nih.gov QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. mdpi.com These models use calculated molecular descriptors (such as those from quantum chemical calculations or other structural analyses) to predict the activity of new, untested compounds. nih.govmdpi.com

Key steps in SAR and QSAR modeling for 2'-Aminouridine derivatives include:

Design and Synthesis: Creating a library of derivatives with diverse chemical modifications. nih.gov

Biological Evaluation: Testing the compounds for a specific activity, for example, as an inhibitor of a viral polymerase. acs.org

Descriptor Calculation: Computing a wide range of molecular descriptors for each derivative, including electronic, steric, and hydrophobic properties.

Model Building: Using statistical methods to build a model that links the descriptors to the observed activity. nih.gov

Model Validation: Testing the model's predictive power to ensure it is reliable for designing new compounds. mdpi.com

An SAR study might reveal, for instance, that adding a small, electron-withdrawing group to the 2'-amino function enhances antiviral activity, while a bulky group diminishes it. mdpi.com A QSAR model could then quantify this relationship, allowing for the in silico screening of virtual compounds to prioritize the most promising candidates for synthesis. azolifesciences.com This computational approach significantly accelerates the development of functional molecules based on the 2'-Aminouridine scaffold. nih.gov

Future Research Directions and Translational Perspectives Non Clinical

Development of Next-Generation Synthetic Methodologies

While established methods for synthesizing 2'-Aminouridine and its derivatives exist, the pursuit of more efficient, scalable, and environmentally sustainable synthetic routes remains a key research objective. Future efforts are expected to focus on several promising areas.

One major direction involves the refinement of enzymatic and chemo-enzymatic strategies. These approaches offer the potential for high stereoselectivity under mild reaction conditions, reducing the need for complex protecting group manipulations that are common in traditional chemical synthesis. Research into novel enzymes or engineered variants with tailored substrate specificities could streamline the production of 2'-Aminouridine and its phosphoramidite (B1245037) derivatives.

Another area of development is the exploration of novel catalytic systems for key transformation steps. For instance, designing organocatalysts for reactions like the Diels-Alder reaction using 2'-aminouridine derivatives has been explored, although with limited success in achieving high optical purity. nih.govtandfonline.com Future work could focus on developing more effective catalysts. Additionally, advancements in flow chemistry are anticipated to be applied to nucleoside synthesis, offering benefits such as improved reaction control, enhanced safety, and easier scalability.

Key features of emerging synthetic strategies are summarized below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Chemo-enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced need for protecting groups. | Discovery and engineering of novel enzymes. |

| Advanced Catalysis | Improved efficiency and selectivity for key chemical transformations. | Development of novel organocatalysts and metal catalysts. nih.govtandfonline.com |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, and automation. | Adaptation of existing synthetic routes to continuous flow systems. |

| Convergent Synthesis | Reduced number of linear steps, increased overall yield, facile diversification. | Design of versatile building blocks and efficient coupling reactions. beilstein-journals.org |

Exploration of Novel Oligonucleotide-Based Therapeutics and Diagnostics

The incorporation of 2'-Aminouridine into oligonucleotides has already demonstrated significant benefits, particularly in enhancing nuclease resistance and binding affinity. Future research will likely leverage these properties to develop more sophisticated and effective therapeutic and diagnostic agents.

In the realm of therapeutics, 2'-Aminouridine is a valuable building block for next-generation antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). nbinno.comnih.gov The 2'-amino group can improve the pharmacokinetic profile of these molecules, leading to better stability in biological fluids and enhanced cellular uptake. nbinno.combiosyn.com Research will continue to explore how the precise placement of 2'-Aminouridine within an oligonucleotide sequence can optimize its therapeutic index, balancing on-target activity with minimal off-target effects. biosyn.comnih.govmdpi.com

Aptamers, which are structured oligonucleotides that bind to specific targets with high affinity, represent another major area of opportunity. ub.edu The introduction of 2'-amino modifications can enhance the structural stability and nuclease resistance of aptamers, making them more robust for both therapeutic and diagnostic applications. thno.orgmdpi.com Future studies will focus on generating 2'-amino-modified aptamers against a wider range of targets, including disease-associated proteins, small molecules, and even whole cells. ub.edunih.gov These aptamers could be developed as direct inhibitors of protein function or as targeting ligands to deliver other therapeutic payloads.

For diagnostics, 2'-amino-modified oligonucleotides can be used to create highly sensitive and specific probes for the detection of nucleic acid biomarkers. Their enhanced stability and binding properties are advantageous in various diagnostic platforms. Furthermore, aptamers containing these modifications are being integrated into biosensors for the rapid detection of pathogens and disease markers. ub.edumdpi.com

| Application Area | Role of 2'-Aminouridine Modification | Future Research Goals |

| Antisense Oligonucleotides (ASOs) | Enhances nuclease resistance, binding affinity, and pharmacokinetics. nbinno.com | Optimizing placement within ASOs to maximize efficacy and minimize toxicity. |

| siRNA | Improves stability and prolongs the gene-silencing effect. | Developing novel siRNA designs with strategically placed 2'-amino modifications. |

| Aptamers (Therapeutic) | Increases structural stability and resistance to degradation, improving in vivo performance. thno.org | Generating high-affinity aptamers for new disease targets; use as delivery agents. |

| Aptamers (Diagnostic) | Enhances robustness and sensitivity of aptamer-based biosensors. ub.edu | Integration into novel diagnostic platforms for point-of-care testing. |

Integration with High-Throughput Screening and Omics Technologies

The discovery and development of new drugs and molecular probes is increasingly reliant on high-throughput screening (HTS) and "omics" technologies (genomics, transcriptomics, proteomics, metabolomics). nih.govbmglabtech.com 2'-Aminouridine and its derivatives are set to play a significant role in these technologically advanced fields.

In HTS, libraries of compounds are rapidly tested for their activity against a specific biological target. bmglabtech.commdpi.com The development of synthetic methodologies that allow for the facile creation of diverse libraries of oligonucleotides containing 2'-Aminouridine and other modified nucleosides is crucial. iu.edu These libraries can be screened to identify sequences with optimal therapeutic or diagnostic properties. Furthermore, fluorescently tagged versions of 2'-Aminouridine could be developed as probes in competitive binding assays, a common format in HTS for identifying small molecule inhibitors of protein-nucleic acid interactions. nih.gov

Omics technologies provide a global view of molecular changes within a biological system. nih.gov Modified oligonucleotides, such as those containing 2'-Aminouridine, can be used as tools to perturb these systems in a highly specific manner. For example, an ASO incorporating 2'-Aminouridine could be used to silence a specific gene, and subsequent transcriptomic and proteomic analyses could reveal the downstream consequences of this intervention, helping to elucidate gene function and identify new therapeutic targets. nih.govnih.gov Integrated multi-omics analysis can provide a more comprehensive understanding of the biological effects of these modified oligonucleotides. mdpi.comresearchgate.net

| Technology | Application of 2'-Aminouridine | Future Directions |

| High-Throughput Screening (HTS) | Component of diverse oligonucleotide libraries for screening; potential use in fluorescent probes. nih.govnih.gov | Creation of larger and more diverse modified oligonucleotide libraries; development of novel HTS assays. |

| Genomics/Transcriptomics | As a component of antisense tools to specifically modulate gene expression for functional genomics studies. nih.gov | Use in large-scale functional screens to validate new drug targets identified through genomic sequencing. |

| Proteomics/Metabolomics | As part of aptamers used for affinity purification of specific proteins or as tools to perturb pathways for metabolomic analysis. | Development of aptamer-based arrays for proteomic profiling; systems biology approaches to understand metabolic reprogramming. nih.gov |

Understanding Complex Biological System Interactions of Modified Nucleosides

While the introduction of modifications like the 2'-amino group can confer desirable properties, it can also lead to unintended biological interactions. nih.gov A critical area of future research is to gain a deeper, more systematic understanding of how oligonucleotides containing 2'-Aminouridine behave within complex biological environments.

This includes a more thorough characterization of their interactions with proteins other than the intended target. It is known that chemical modifications to oligonucleotides can alter their binding to plasma and cellular proteins, which in turn affects their distribution, cellular uptake, and potential for off-target effects. mdpi.combiorxiv.org Studies employing techniques such as proteomics and structural biology will be essential to identify these interacting partners and understand the structural basis of these interactions.

Furthermore, the impact of 2'-amino-modified oligonucleotides on cellular processes beyond target modulation needs to be investigated. For instance, it has been shown that certain backbone modifications can lead to the formation of novel nuclear structures and affect RNA processing in a sequence-independent manner. biorxiv.orgresearchgate.net It is important to determine whether and to what extent 2'-Aminouridine incorporation contributes to such phenomena. Investigating the cytotoxic and genotoxic potential, as has been done for other nucleoside analogs like 5-Ethynyl-2'-deoxyuridine (EdU), will also be a crucial aspect of preclinical characterization. mdpi.comnih.gov

Ultimately, the goal is to build predictive models that can correlate the chemical structure of a modified nucleoside with its biological behavior. This will enable the rational design of next-generation oligonucleotides with enhanced efficacy and a more favorable safety profile, accelerating their translation from the laboratory to potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.